molecular formula C22H21NO6 B12828533 (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid

(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid

Cat. No.: B12828533
M. Wt: 395.4 g/mol
InChI Key: ZJMVIWUCCRKNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp-OAll, also known as N-α-Fmoc-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. This compound is particularly useful in the synthesis of peptides and proteins with specific modifications at the aspartic acid residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asp-OAll typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of Fmoc-D-Asp-OAll follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Asp-OAll undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used for the selective removal of the allyl ester group.

    Piperidine: Used for the removal of the Fmoc group.

    Dichloromethane and Dimethylformamide: Common solvents used in the reactions.

Major Products Formed

The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified to create complex peptides and proteins .

Scientific Research Applications

Fmoc-D-Asp-OAll is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-D-Asp-OAll involves the selective protection and deprotection of the amino and carboxyl groups of aspartic acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and functionalization. These protecting groups enable the synthesis of complex peptides and proteins with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-Asp-OAll is unique due to its use of the D-isomer of aspartic acid and the allyl ester protecting group. This combination allows for selective deprotection and functionalization, making it highly valuable in the synthesis of peptides and proteins with specific modifications .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMVIWUCCRKNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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